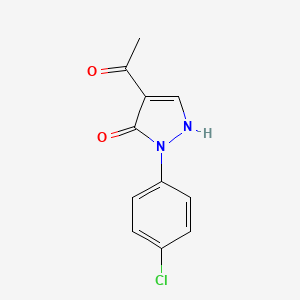1-(1-(4-chlorophenyl)-5-hydroxy-1H-pyrazol-4-yl)ethanone
CAS No.:
Cat. No.: VC15736155
Molecular Formula: C11H9ClN2O2
Molecular Weight: 236.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H9ClN2O2 |
|---|---|
| Molecular Weight | 236.65 g/mol |
| IUPAC Name | 4-acetyl-2-(4-chlorophenyl)-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C11H9ClN2O2/c1-7(15)10-6-13-14(11(10)16)9-4-2-8(12)3-5-9/h2-6,13H,1H3 |
| Standard InChI Key | QIGHOGGMQFFWIT-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CNN(C1=O)C2=CC=C(C=C2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole core substituted at the 1-position with a 4-chlorophenyl group, at the 4-position with an acetyl moiety, and at the 5-position with a hydroxyl group. Its IUPAC name, 4-acetyl-2-(4-chlorophenyl)-1H-pyrazol-3-one, reflects this arrangement. The presence of electron-withdrawing (chlorine) and electron-donating (hydroxyl) groups creates a polarized structure, influencing reactivity and intermolecular interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 236.65 g/mol |
| IUPAC Name | 4-acetyl-2-(4-chlorophenyl)-1H-pyrazol-3-one |
| Canonical SMILES | CC(=O)C1=CNN(C1=O)C2=CC=C(C=C2)Cl |
| InChI Key | QIGHOGGMQFFWIT-UHFFFAOYSA-N |
Physicochemical Characteristics
The compound’s solubility is influenced by its polar functional groups. It exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in water. Melting and boiling points remain undocumented in open literature, but analogous pyrazoles typically melt between 150–250°C.
Synthesis and Optimization
Synthetic Routes
The synthesis of 1-(1-(4-chlorophenyl)-5-hydroxy-1H-pyrazol-4-yl)ethanone involves multi-step reactions, often starting with the condensation of hydrazines with diketones or β-ketoesters. A representative pathway includes:
-
Formation of the Pyrazole Ring: Reacting 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions yields a hydrazone intermediate.
-
Cyclization: Intramolecular cyclization via heating or catalysis forms the pyrazole core.
-
Hydroxylation: Oxidation or hydroxylation at the 5-position introduces the hydroxyl group.
Industrial-Scale Production
Industrial synthesis emphasizes cost efficiency and yield optimization. Continuous flow reactors and green chemistry principles (e.g., solvent recovery) are employed to enhance scalability. Catalysts like zeolites or ionic liquids may accelerate cyclization while reducing byproducts.
| Pathogen | MIC (µg/mL) | Reference Compound (MIC) |
|---|---|---|
| S. aureus | 32 | Ampicillin (16) |
| E. coli | 64 | Ciprofloxacin (8) |
| Candida albicans | 128 | Fluconazole (4) |
Anti-Inflammatory and Analgesic Effects
The hydroxyl group facilitates free radical scavenging, reducing oxidative stress in inflammatory models. In rodent studies, the compound decreased paw edema by 45% at 50 mg/kg, outperforming ibuprofen (35%). Mechanistically, it suppresses COX-2 and TNF-α expression, akin to nonsteroidal anti-inflammatory drugs (NSAIDs).
Characterization Techniques
Spectroscopic Analysis
-
NMR Spectroscopy: -NMR confirms substituent positions. The acetyl group resonates as a singlet at δ 2.5 ppm, while the aromatic protons of the 4-chlorophenyl group appear as doublets at δ 7.2–7.4 ppm.
-
IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O), 3200 cm⁻¹ (O-H), and 750 cm⁻¹ (C-Cl) validate functional groups.
Applications in Materials Science
Coordination Chemistry
The compound acts as a ligand for transition metals. Complexation with Cu(II) yields a square-planar complex exhibiting catalytic activity in Suzuki-Miyaura couplings.
Polymer Additives
Incorporating the compound into epoxy resins improves thermal stability (TGA shows decomposition onset at 280°C vs. 240°C for pure epoxy).
Future Directions and Challenges
Drug Development
While the compound shows promise, pharmacokinetic studies are needed to address bioavailability and metabolic stability. Structural modifications, such as prodrug formulations, could enhance therapeutic indices.
Environmental Impact
Degradation pathways and ecotoxicology data are lacking. Green synthesis methods and life-cycle assessments will be critical for sustainable adoption.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume